BenchChemオンラインストアへようこそ!

Emd 53998

Calcium sensitizer Human myocardium Inotropic potency

EMD 53998, chemically 5-[1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one, is a racemic thiadiazinone derivative that functions as a positive inotropic agent via two distinct mechanisms: calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE III). The compound exhibits a PDE III IC₅₀ of 60 nM in guinea pig ventricular preparations and enhances the calcium sensitivity of force production in skinned cardiac fibers.

Molecular Formula C22H23N3O4S
Molecular Weight 425.5 g/mol
CAS No. 147527-31-9
Cat. No. B1671210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmd 53998
CAS147527-31-9
SynonymsEMD57033;  EMD-57033;  EMD 57033; 
Molecular FormulaC22H23N3O4S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)
InChIKeyIZLRMTJLQCLMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EMD 53998 (CAS 147527-31-9) – A Dual-Action Calcium Sensitizer and PDE III Inhibitor for Cardiac Contractility Research


EMD 53998, chemically 5-[1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one, is a racemic thiadiazinone derivative that functions as a positive inotropic agent via two distinct mechanisms: calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase III (PDE III) [1]. The compound exhibits a PDE III IC₅₀ of 60 nM in guinea pig ventricular preparations [2] and enhances the calcium sensitivity of force production in skinned cardiac fibers [3]. Its enantiomers, (+)-EMD 57033 and (−)-EMD 57439, separately embody the calcium-sensitizing and PDE III inhibitory activities, respectively [4], making EMD 53998 a valuable research tool for dissecting inotropic mechanisms.

EMD 53998: Why In‑Class Calcium Sensitizers and PDE Inhibitors Cannot Be Interchanged


EMD 53998 occupies a unique position among inotropic agents because it combines calcium sensitization and PDE III inhibition in a single racemate with a potency and mechanistic profile not replicated by other compounds. Unlike pure PDE III inhibitors (e.g., milrinone) that increase intracellular cAMP and calcium, or pure calcium sensitizers (e.g., levosimendan) that act exclusively via troponin C, EMD 53998 exerts its effects through dual mechanisms that can be pharmacologically separated via its enantiomers [1]. Even among other calcium sensitizers such as pimobendan and MCI‑154, EMD 53998 exhibits distinct myosin‑ATPase activation, which is absent with levosimendan and pimobendan [2]. Consequently, substituting EMD 53998 with a generic alternative—whether a PDE inhibitor, a troponin‑C‑targeting sensitizer, or a related thiadiazinone—will yield different experimental outcomes in terms of contractility, calcium handling, and cross‑bridge dynamics, rendering direct interchange invalid for rigorous scientific studies.

EMD 53998 – Comparative Quantitative Evidence for Procurement Decisions


EMD 53998 vs. Pimobendan: Superior Potency in Human Myocardium

In electrically driven human left ventricular papillary muscle strips from terminally failing (NYHA IV) and nonfailing donor hearts, EMD 53998 produced a significantly greater increase in force of contraction (FOC) than the pyridazinone calcium sensitizer pimobendan. The absolute FOC increase was 2.5 ± 0.1 mN for EMD 53998 versus 0.8 ± 0.2 mN for pimobendan in failing myocardium, and 3.1 ± 0.5 mN versus 1.2 ± 0.2 mN in nonfailing myocardium [1]. In guinea pig papillary muscle, the EC₅₀ for force development was 3.6 μM for EMD 53998, making it approximately 10‑fold more potent than pimobendan under identical conditions [2]. Additionally, in skinned fiber experiments, EMD 53998 increased Ca²⁺ sensitivity significantly more than pimobendan (p < 0.01) [1].

Calcium sensitizer Human myocardium Inotropic potency

EMD 53998 vs. OR‑1896 (Levosimendan Metabolite): Superior Ca²⁺ Sensitization and Maximal Force Enhancement in Human Myocytes

In mechanically isolated Triton‑skinned cardiac myocytes from end‑stage failing and nonfailing human donor hearts, EMD 53998 (10 μM) increased the Ca²⁺ sensitivity of force production by ΔpCa₅₀ > 0.25 and elevated maximal force (P₀) by approximately 15% of P₀. In contrast, the active levosimendan metabolite OR‑1896 (10 μM) produced only a small Ca²⁺ sensitization (ΔpCa₅₀ ≈ 0.1) and did not affect maximal force [1]. Notably, EMD 53998 also diminished the difference in Ca²⁺ sensitivity between failing and nonfailing myocytes, an effect not observed with OR‑1896 [2].

Calcium sensitivity Skinned human myocytes Heart failure

EMD 53998 vs. Levosimendan and Pimobendan: Unique Activation of Myosin ATPase Activity

A comparative review of calcium‑sensitizing agents demonstrated that EMD 53998 (and the structurally related MCI‑154) increases myosin ATPase activity, whereas levosimendan and pimobendan do not [1]. This functional distinction indicates that EMD 53998 enhances the cycling rate of myosin‑actin cross‑bridges, a property not shared by troponin C‑targeted sensitizers [2]. By analyzing the velocity of isometric tension development, it was shown that EMD 53998 acts primarily by decreasing the dissociation rate of cross‑bridges, a mechanism that contrasts with levosimendan, which enhances the association rate without affecting relaxation phase dissociation [2].

Myosin ATPase Cross-bridge cycling Mechanism of action

EMD 53998 vs. Pure PDE III Inhibitors (Milrinone): Enhanced Contractility Under Hypoxic Conditions

In a cell culture model of myocardial hypoxia, both EMD 53998 and the pure PDE III inhibitor milrinone were examined for their effects on contractility and calcium flux. While milrinone increased contractility via cAMP‑dependent pathways, EMD 53998 produced a greater augmentation of contractility that was associated with calcium sensitization [1]. However, this benefit was accompanied by a negative lusitropic effect (impaired relaxation) under hypoxic conditions, a finding not observed with milrinone [2]. Quantitative comparisons are limited, but the study highlights the differential physiological outcomes of combining PDE inhibition with calcium sensitization versus PDE inhibition alone.

Hypoxia Calcium handling Cardiac myocytes

Enantiomeric Separation of Activities: (+)-EMD 57033 vs. (−)-EMD 57439 and the Racemate

The two mechanisms of EMD 53998—calcium sensitization and PDE III inhibition—are stereoselectively partitioned between its enantiomers. The (+)-enantiomer, EMD 57033, acts predominantly as a calcium sensitizer, shifting the pCa‑force relationship leftward in skinned fibers without increasing the Ca²⁺ transient [1]. The (−)-enantiomer, EMD 57439, is a relatively pure PDE III inhibitor with an IC₅₀ of 0.05 μM, approximately 39‑fold more potent than the (+)-enantiomer (IC₅₀ = 1.94 μM) [2]. In rabbit ventricular cardiomyocytes, the racemate EMD 53998 exhibited a less pronounced decrease in diastolic cell length compared to the pure (+)-enantiomer, suggesting that the (−)-enantiomer antagonizes the diastolic effects of calcium sensitization [3].

Enantiomers Calcium sensitization PDE III inhibition

EMD 53998 – Recommended Research and Industrial Application Scenarios


Human Cardiac Tissue Studies Requiring High Inotropic Potency

In experiments using human ventricular trabeculae or papillary muscle strips from either failing or nonfailing hearts, EMD 53998 should be selected over pimobendan when maximal inotropic responses are required. The compound produces a 2.6‑ to 3.1‑fold greater increase in force of contraction at clinically relevant concentrations, as demonstrated in direct comparisons [1]. This makes EMD 53998 particularly suitable for screening novel heart failure therapies where robust positive inotropy must be established as a benchmark.

Investigations of Cross-Bridge Dynamics and Myosin ATPase Modulation

For studies focused on the molecular mechanisms of contraction, EMD 53998 is the preferred calcium sensitizer because it uniquely enhances myosin ATPase activity, a property not exhibited by levosimendan or pimobendan [2]. This enables researchers to examine the functional consequences of increasing cross‑bridge cycling rate independently of troponin C modulation, providing mechanistic insights that are inaccessible with other in‑class compounds.

Comparative Pharmacology of Enantiomer-Specific Activities

EMD 53998 serves as an essential racemic control in experiments that utilize its pure enantiomers, EMD 57033 (calcium sensitizer) and EMD 57439 (PDE III inhibitor) [3]. Procurement of the racemate allows investigators to replicate the precise balance of activities originally characterized in the literature and to compare the functional outcomes of dual versus single mechanisms of action in a defined experimental system.

Ischemic or Hypoxic Myocardial Models with Controlled Calcium Handling

In cell culture or isolated tissue models of myocardial hypoxia, EMD 53998 can be employed to dissect the relative contributions of calcium sensitization and PDE inhibition to contractile dysfunction. As shown in comparative studies with milrinone, EMD 53998 produces a distinct pattern of augmented contractility accompanied by impaired relaxation under hypoxic conditions [4], making it a valuable tool for studying the therapeutic window and potential liabilities of calcium sensitizers in ischemic heart disease.

Quote Request

Request a Quote for Emd 53998

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.